2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Catalog No.
S2774010
CAS No.
1091474-04-2
M.F
C20H22FNO2
M. Wt
327.399
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl...

CAS Number

1091474-04-2

Product Name

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

IUPAC Name

2-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide

Molecular Formula

C20H22FNO2

Molecular Weight

327.399

InChI

InChI=1S/C20H22FNO2/c1-24-16-10-8-15(9-11-16)20(12-4-5-13-20)14-22-19(23)17-6-2-3-7-18(17)21/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23)

InChI Key

OPEYQFBVZGAGBD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F

solubility

not available

2-Fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a synthetic organic compound characterized by the molecular formula C20H22FNO2C_{20}H_{22}FNO_2. This compound features a fluorine atom, a methoxyphenyl group, and a cyclopentylmethyl group attached to a benzamide core. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The structure of this compound allows for various interactions at the molecular level, making it a subject of interest in both chemistry and pharmacology.

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using agents such as potassium permanganate, leading to the formation of 2-hydroxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide.
  • Reduction: The benzamide core can be reduced to an amine using lithium aluminum hydride, producing N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzylamine.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, generating various derivatives.

These reactions illustrate the compound's versatility and potential for modification in synthetic applications.

The biological activity of 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is largely attributed to its structural features. Compounds with similar benzamide structures have been associated with various pharmacological effects, including antiemetic activity and modulation of enzyme activity. This specific compound may interact with certain receptors or enzymes, potentially leading to therapeutic effects in biological systems . Its unique combination of a fluorine atom and methoxyphenyl group may enhance its binding affinity and selectivity towards specific molecular targets.

The synthesis of 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves several steps:

  • Formation of the Cyclopentylmethyl Intermediate: This can be achieved through a Grignard reaction where cyclopentylmagnesium bromide reacts with an appropriate benzyl halide.
  • Introduction of the Methoxyphenyl Group: This step often employs a Suzuki-Miyaura coupling reaction, coupling a boronic acid derivative of 4-methoxyphenyl with a halogenated benzene derivative.
  • Fluorination: The introduction of the fluorine atom is commonly performed via electrophilic fluorination using reagents like Selectfluor.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

2-Fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide serves multiple roles in scientific research:

  • Chemistry: It acts as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: Its unique structure makes it suitable for investigating biological interactions and pathways, potentially leading to new therapeutic agents.
  • Industry: This compound can be utilized in developing new materials and various industrial processes.

The interaction studies involving 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide focus on its binding affinity to specific receptors or enzymes. The presence of the fluorine atom and methoxy group is believed to enhance its interaction with biological targets, which could lead to competitive inhibition or allosteric modulation. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-FluorobenzamideBenzamide core with fluorineCommonly used in pharmaceuticals
N-(4-Methoxyphenyl)-N'-(cyclopentyl)methylureaUrea instead of amideDifferent functional group affecting reactivity
4-Fluoro-N-(4-methoxyphenyl)benzamideSimilar methoxy and fluoro groupsVariations in biological activity

The uniqueness of 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

4.6

Dates

Last modified: 08-17-2023

Explore Compound Types